molecular formula C7H4BrN3O2 B15233850 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B15233850
M. Wt: 242.03 g/mol
InChI Key: MOZBSLUKHZKBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . One efficient methodology involves the use of β-enaminone derivatives under microwave irradiation, yielding various 2,7-disubstituted products in high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for scalable production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 2,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity and enzyme inhibition . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 2nd position enhances its solubility and reactivity, making it a versatile scaffold for various applications .

Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZBSLUKHZKBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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